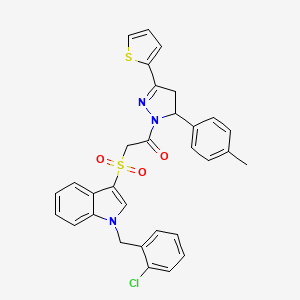

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound is a structurally complex heterocyclic molecule featuring a fused indole-sulfonyl group and a pyrazoline-thiophene scaffold. The indole moiety is substituted with a 2-chlorobenzyl group at the N1 position, while the pyrazoline ring incorporates a thiophen-2-yl substituent and a p-tolyl (para-methylphenyl) group.

Properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26ClN3O3S2/c1-21-12-14-22(15-13-21)28-17-26(29-11-6-16-39-29)33-35(28)31(36)20-40(37,38)30-19-34(27-10-5-3-8-24(27)30)18-23-7-2-4-9-25(23)32/h2-16,19,28H,17-18,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKXIZCJBDVZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The structural components include:

- Indole moiety : Known for its significant biological properties.

- Sulfonyl group : Enhances the compound's reactivity and biological interaction.

- Pyrazole derivative : Contributes to the pharmacological profile.

Enzyme Inhibition

One of the primary areas of research regarding this compound is its inhibitory effects on specific enzymes. Notably:

- Carbonic Anhydrases : The compound has shown significant inhibitory activity against various isoforms of carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems. This inhibition suggests potential applications in treating conditions such as glaucoma and certain cancers where these enzymes are involved.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance:

- Compounds featuring indole and pyrazole motifs have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies highlight the potential of this compound as a lead candidate for further development in cancer therapeutics .

Antioxidant Properties

The compound's structure may also confer antioxidant properties, which are beneficial in combatting oxidative stress-related diseases. Antioxidant activity is often associated with indole derivatives, suggesting that this compound could contribute to cellular protection mechanisms.

The mechanisms through which this compound exerts its biological effects include:

- Target Interaction : The sulfonamide group enhances binding affinity to target enzymes, facilitating effective inhibition.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve scavenging ROS, thereby reducing cellular damage.

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to this structure:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, as illustrated below:

Electronic and Steric Effects

- The thiophen-2-yl substituent in the target and 7a/7b may facilitate interactions with metal ions or aromatic residues in enzyme active sites, whereas 33 ’s trifluoromethyl group prioritizes hydrophobic interactions .

Hypothetical Pharmacokinetic Profiles

| Property | Target Compound | 7a/7b | 33 |

|---|---|---|---|

| LogP | Moderate (~3.5–4.0) due to sulfonyl group. | Lower (~2.0–2.5) for 7a (cyano). | Higher (~4.5–5.0) due to CF3 group. |

| Solubility | Moderate in polar aprotic solvents. | High for 7b (carboxylate ester). | Low in aqueous media. |

| Metabolic Stability | Likely susceptible to sulfatase cleavage. | 7a: Stable; 7b: Ester hydrolysis risk. | High (CF3 resists oxidation). |

Research Findings and Limitations

- Biological Data Gaps: No direct activity data are available for the target compound. However, analogues like 33 demonstrate the importance of trifluoromethyl groups in enhancing blood-brain barrier penetration, suggesting avenues for optimizing the target’s substituents .

- Synthetic Challenges : The sulfonyl linker in the target compound may introduce synthetic complexity compared to ketone or ester-linked analogues, requiring stringent reaction conditions to avoid desulfonation .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:

The synthesis involves multi-step protocols, including:

- Step 1: Formation of the pyrazoline core via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under reflux in glacial acetic acid .

- Step 2: Sulfonylation of the indole moiety using chlorobenzyl sulfonyl chloride in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .

- Step 3: Purification via recrystallization in aqueous acetic acid or ethanol .

Optimization Strategies:

- Use heterogenous catalysts (e.g., Bleaching Earth Clay) to reduce side reactions .

- Monitor reaction progress with TLC and adjust solvent polarity to improve yield .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H NMR: Identifies protons on the indole (δ 7.2–7.8 ppm), pyrazoline (δ 3.1–3.5 ppm for CH2 groups), and thiophene (δ 6.8–7.1 ppm) moieties .

- IR Spectroscopy: Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O stretch at ~1680 cm⁻¹) groups .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Advanced: How can structural ambiguities arising from NMR or crystallographic data be resolved?

Answer:

- Heteronuclear NMR (e.g., 13C, HSQC): Resolves overlapping proton signals by correlating carbon environments .

- X-ray Crystallography: Use SHELXL for refinement, particularly for disordered regions (e.g., flexible thiophene or chlorobenzyl groups). Twinning can be addressed with the TWIN command in SHELXL .

- DFT Calculations: Compare experimental and computed NMR/IR spectra to validate assignments .

Advanced: What methodologies are recommended for evaluating biological activity, given structural similarities to bioactive indole derivatives?

Answer:

- Receptor Binding Assays: Use radioligand displacement studies to assess affinity for targets like serotonin or dopamine receptors, leveraging the indole scaffold’s known interactions .

- Cytotoxicity Screening: Employ Mosmann’s MTT assay ( ) with IC50 determination in cancer cell lines .

- Limitations: Address matrix degradation in bioassays by stabilizing samples at 4°C during prolonged experiments .

Advanced: How can computational tools aid in understanding reaction mechanisms or target interactions?

Answer:

- Molecular Dynamics (MD): Simulate sulfonylation transition states in PEG-400 solvent to optimize catalyst efficiency .

- Docking Studies (MOE Software): Model interactions between the sulfonyl group and enzymatic active sites (e.g., cyclooxygenase-2) .

- QM/MM Calculations: Elucidate cyclization energetics during pyrazoline formation .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

- Solvent Screening: Test mixed solvents (DMF:EtOH) for improved crystal growth .

- Temperature Gradients: Slow cooling from 80°C to room temperature reduces disorder .

- Twinned Data: Refine using SHELXL’s HKLF5 format and BASF parameter .

Advanced: How can synthetic byproducts or impurities be systematically identified and quantified?

Answer:

- HPLC-PDA/MS: Detect trace impurities (<0.1%) using C18 columns with acetonitrile/water gradients .

- 2D NMR (COSY, NOESY): Identify stereoisomers or regioisomers from coupling correlations .

- X-ray Powder Diffraction (XRPD): Differentiate polymorphic forms affecting bioavailability .

Basic: What quality control protocols ensure batch-to-batch consistency?

Answer:

- TLC Monitoring: Use ethyl acetate/hexane (3:7) to track reaction completion .

- Melting Point Analysis: Compare batches (expected range: 180–185°C) .

- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.